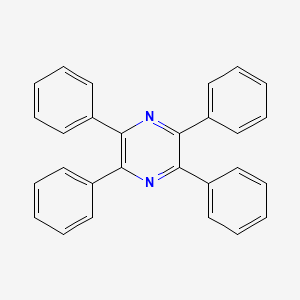

2,3,5,6-Tetraphenylpyrazine

描述

Overview of Pyrazine (B50134) Heterocycles in Advanced Organic Chemistry

Pyrazines are a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial interest in various fields of chemistry. tandfonline.comresearchgate.netijbpas.com Structurally, pyrazine is a six-membered ring containing two nitrogen atoms in a 1,4-para arrangement. ijbpas.comunimas.my This arrangement makes the pyrazine ring electron-deficient and less basic compared to its isomers, pyridazine (B1198779) and pyrimidine (B1678525). unimas.mymdpi.com

The unique electronic properties of the pyrazine nucleus make its derivatives valuable building blocks in the development of new materials and biologically active compounds. tandfonline.comresearchgate.net Pyrazine derivatives are found in numerous natural products, contributing to the flavor and aroma of many foods. ijbpas.comunimas.my In the realm of materials science, pyrazine-based compounds are utilized in the creation of polymers, dyes, and organic semiconductors. lifechemicals.comresearchgate.net Their applications extend to pharmaceuticals, with several approved drugs containing the pyrazine moiety for treating conditions like tuberculosis. lifechemicals.combenthamdirect.com The versatility of pyrazines is further demonstrated by their use in various organic reactions, including Suzuki and Buchwald-Hartwig couplings. researchgate.net

Historical Context of 2,3,5,6-Tetraphenylpyrazine Discovery and Early Investigations

The history of this compound (TPP) is a compelling narrative of discovery and structural elucidation that spanned several decades. The compound was first synthesized in 1844 by Laurent, who named it "amarone". unimas.my However, the true molecular structure of this substance remained a puzzle for over 50 years.

During this period, the same compound was independently synthesized by various researchers, leading to a proliferation of names in the scientific literature, including benzoinimide, ditolanazotide, and tetraphenylazine. unimas.my This created considerable confusion until 1897, when Snape and Brooke conclusively demonstrated that all these names referred to the same molecule: this compound. unimas.my The debate over the precise bonding arrangement within the pyrazine ring, whether it was a Kekulé or Dewar-type structure, further complicated its early history. unimas.my The first synthesis of the parent pyrazine molecule was not achieved until 1888. thieme-connect.de

One of the early synthesis methods for TPP involved the reaction of 2-nitro-2,3-diphenyl-oxirane with liquid ammonia (B1221849) in an autoclave at high temperature and pressure, yielding TPP in a 54% yield after recrystallization. prepchem.com

Significance of this compound as a Prototype Aggregation-Induced Emission Luminogen

A pivotal development in the study of TPP came with the discovery of its aggregation-induced emission (AIE) properties. researchgate.net AIE is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive upon aggregation in the solid state or in poor solvents. researchgate.netmdpi.com This is in stark contrast to conventional fluorophores, which often suffer from aggregation-caused quenching (ACQ). ust.hk

TPP has emerged as a quintessential example of an AIE luminogen (AIEgen). researchgate.net The underlying mechanism for its AIE behavior is the restriction of intramolecular motion (RIM). researchgate.netrsc.org In dilute solutions, the phenyl rings of the TPP molecule can rotate freely, providing non-radiative decay pathways for the excited state. However, in the aggregated state, these rotations are restricted, which blocks the non-radiative channels and forces the molecule to release its energy through fluorescence. rsc.orgnih.gov

The unique propeller-like, non-planar structure of TPP prevents strong π–π stacking interactions in the aggregated state, further contributing to its bright solid-state emission. researchgate.netmetu.edu.tr The discovery of AIE in TPP and its derivatives has opened up new avenues for the design of advanced luminescent materials with applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. ust.hkmetu.edu.tracs.org

Current Research Landscape and Academic Importance of this compound Systems

The academic importance of this compound continues to grow, with researchers actively exploring its potential in various high-tech applications. Current research focuses on several key areas:

Development of New AIEgens: TPP serves as a versatile scaffold for the synthesis of new AIE-active molecules with tailored photophysical properties. ust.hksemanticscholar.orgnih.gov By introducing different functional groups to the peripheral phenyl rings, scientists can tune the emission color, quantum yield, and sensitivity of the resulting luminogens. ust.hkrsc.org

Organic Light-Emitting Diodes (OLEDs): The high solid-state fluorescence quantum yield and good thermal stability of TPP derivatives make them excellent candidates for use as emitters in OLEDs, particularly for deep-blue emission. scut.edu.cnresearchgate.net

Sensors and Probes: The fluorescence of TPP-based AIEgens is highly sensitive to the surrounding environment. This property is being exploited to develop chemosensors for the detection of various analytes, including metal ions and explosives. ust.hkacs.org

Bio-imaging: The bright emission of TPP aggregates in aqueous media makes them suitable for use as fluorescent probes in biological imaging applications. metu.edu.tr

Mechanofluorochromism: Some TPP derivatives exhibit mechanofluorochromism, where their emission color changes in response to mechanical stimuli such as grinding or shearing. ust.hk This property is of interest for applications in pressure sensing and security inks. ust.hk

Porous Organic Frameworks: TPP is being incorporated into hypercrosslinked porous organic frameworks for applications in supercapacitors, leveraging its electron-rich phenyl rings and porous structure. nsysu.edu.tw

The ongoing research into TPP and its derivatives highlights the compound's enduring significance as a fundamental building block in materials science and its potential to contribute to the development of next-generation technologies. metu.edu.trmetu.edu.tr

Structure

3D Structure

属性

IUPAC Name |

2,3,5,6-tetraphenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-28(24-19-11-4-12-20-24)27(29-25)23-17-9-3-10-18-23/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKCJXWKXAHCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298432 | |

| Record name | amaron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-04-6 | |

| Record name | Pyrazine, tetraphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | amaron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetraphenylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylpyrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPA8GH77SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3,5,6 Tetraphenylpyrazine and Its Derivatives

Classical and Contemporary Synthetic Routes to the 2,3,5,6-Tetraphenylpyrazine Core

The construction of the foundational this compound structure can be achieved through several reliable methods, ranging from classical condensation reactions to more modern, environmentally conscious protocols.

Condensation Reactions of α-Hydroxy Ketones with Ammonium (B1175870) Acetate (B1210297)

A prevalent and traditional method for synthesizing this compound involves the condensation of an α-hydroxy ketone, such as benzoin (B196080), with an ammonia (B1221849) source like ammonium acetate. rsc.orgjcsp.org.pk This reaction is typically carried out in a suitable solvent, often acetic acid, and may require heating to drive the reaction to completion. rsc.org The process involves the initial oxidation of the α-hydroxy ketone to the corresponding α-diketone (benzil in the case of benzoin), which then reacts with ammonia. Two molecules of the resulting α-amino ketone intermediate then undergo a condensation and subsequent oxidation to form the stable pyrazine (B50134) ring.

One common procedure involves refluxing benzoin with ammonium acetate in acetic acid. rsc.org The use of acetic anhydride (B1165640) in conjunction with ammonium acetate has also been reported to facilitate the conversion. rsc.orgsemanticscholar.org This approach offers a straightforward pathway to TPP and its substituted analogues, starting from readily available precursors. For instance, using anisoin (B85897) instead of benzoin yields the methoxy-substituted derivative, TPP-4M. rsc.orgsemanticscholar.org

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

| Benzoin | Ammonium Acetate | Acetic Acid | Reflux | This compound | rsc.org |

| Anisoin | Ammonium Acetate, Acetic Anhydride | Acetic Acid | Reflux | TPP-4M | rsc.orgsemanticscholar.org |

| Benzoin | Ammonium Formate | - | Heating | This compound | jcsp.org.pk |

Self-Condensation Approaches of α-Aminocarbonyl Compounds

An alternative and mechanistically related route to the this compound core is the self-condensation of α-aminocarbonyl compounds. This method relies on the principle that two molecules of an α-amino ketone or a related species can dimerize to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. unimas.my

The synthesis of this compound can be achieved through the self-condensation of 2-amino-1,2-diphenylethanone. This intermediate, which can be formed in situ from other starting materials, undergoes dehydration and aerobic oxidation to yield the final product. thieme-connect.com This approach highlights the importance of the α-aminocarbonyl moiety as a key building block in pyrazine synthesis.

Environmentally Benign, Catalyst-Free, and Solvent-Free Synthetic Protocols

In recent years, a growing emphasis on green chemistry has spurred the development of more sustainable synthetic methods. For the synthesis of substituted pyrazines, including this compound, catalyst-free and solvent-free conditions have been successfully developed. researchgate.net

One such approach involves a one-pot pseudo four-component reaction between a 2-hydroxy-1,2-diarylethanone derivative and ammonium acetate or other amines. researchgate.net This method proceeds without the need for a catalyst and solvent, offering an environmentally friendly and efficient route to a variety of pyrazine derivatives in excellent yields. researchgate.net These green protocols often rely on thermal conditions to drive the reaction, minimizing waste and avoiding the use of potentially hazardous solvents and catalysts. d-nb.info

Advanced Functionalization Strategies for this compound Derivatives

Beyond the synthesis of the core structure, the ability to introduce various functional groups onto the this compound scaffold is crucial for tuning its properties and expanding its applications. Advanced functionalization strategies provide precise control over the molecular architecture.

Regioselective Substitution on Peripheral Phenyl Rings

Achieving regioselective substitution on the peripheral phenyl rings of this compound is a key strategy for systematically modifying its electronic and photophysical properties. nih.gov This can be accomplished through late-stage functionalization, where specific positions on the pre-formed TPP core are targeted. rsc.org

Methodologies have been developed for the regioselective introduction of substituents, allowing for the creation of a diverse library of derivatives. nih.govmdpi.com For example, by carefully choosing reagents and reaction conditions, it is possible to direct substitution to specific positions on the phenyl rings, thereby enabling fine-tuning of the molecule's properties for applications such as high-resolution fingerprint imaging. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Substituted Pyrazines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyrazine systems. rsc.org These reactions offer a versatile and efficient means to introduce a wide array of aryl and other substituents onto the pyrazine core or its peripheral rings. researchgate.net

Several types of palladium-catalyzed cross-coupling reactions are particularly relevant for the synthesis of aryl-substituted pyrazines:

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid) with a halide or triflate. It is widely used due to the stability and commercial availability of many boronic acids. uwindsor.ca Halogenated pyrazines are excellent substrates for Suzuki coupling, enabling the introduction of various aryl groups. rsc.org

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. rsc.org It has been used to introduce alkenyl groups onto the pyrazine ring, which can be further modified.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. rsc.org It is a reliable method for introducing alkynyl substituents onto the pyrazine scaffold.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It has been successfully used for the amination of chloropyrazines. rsc.org

These palladium-catalyzed methods provide a robust platform for creating complex and highly functionalized this compound derivatives with tailored properties. nih.gov

| Cross-Coupling Reaction | Substrates | Catalyst System (Example) | Product Type | Reference |

| Suzuki Coupling | Halogenated Pyrazine, Arylboronic Acid | Palladium Catalyst | Aryl-substituted Pyrazine | rsc.orguwindsor.ca |

| Heck Coupling | Halogenated Pyrazine, Alkene | Pd(OAc)₂, X-Phos | Alkenylpyrazine | rsc.org |

| Sonogashira Coupling | Chloropyrazine, Terminal Alkyne | [Pd(allyl)Cl]₂/PPh₃ | Alkynylpyrazine | rsc.org |

| Buchwald-Hartwig Amination | Chloropyrazine, Amine | Palladium Catalyst | Aminopyrazine | rsc.org |

Direct Chemical Transformations of the Pyrazine Heterocycle

Post-synthetic modification (PSM) or direct chemical transformation of the pre-formed this compound scaffold is a powerful strategy for introducing functional diversity. researchgate.nettdx.cat This approach allows for the fine-tuning of molecular properties without re-designing the entire synthesis from scratch. Key transformations include reactions on the pyrazine core and substitutions on the peripheral phenyl rings.

The core pyrazine ring can undergo oxidation to form quinoxaline (B1680401) derivatives or be reduced to yield dihydropyrazine derivatives. However, more versatile and widely employed are transformations targeting the phenyl groups, especially when they are pre-functionalized. A prominent example involves the synthesis of a bromo-substituted TPP derivative, which serves as a versatile platform for subsequent modifications. acs.orgrsc.org This halogenated intermediate can readily participate in cross-coupling reactions, such as the Suzuki coupling with various aromatic boronic acids. acs.orgrsc.org This method provides a modular way to introduce a wide array of functional groups onto the TPP framework, enabling systematic tuning of its electronic and photophysical characteristics.

For instance, a bromo-substituted TPP can be coupled with 4-formylphenylboronic acid. acs.org The resulting aldehyde-functionalized TPP can then undergo further reactions, such as Knoevenagel condensation with benzonitriles, to create even more complex, isomeric molecules with potential applications in data storage. acs.org These multi-step, post-synthetic modifications highlight the robustness of the TPP core and the extensive possibilities for creating tailor-made functional materials.

| Transformation Type | Reagents/Conditions | Product Type | Reference |

| Oxidation | Oxidizing agents | Quinoxaline derivatives | |

| Reduction | Reducing agents | Dihydropyrazine derivatives | |

| Electrophilic Substitution | Electrophiles | Functional groups on phenyl rings | |

| Suzuki Coupling | Bromo-substituted TPP, Arylboronic acid, Pd(PPh₃)₄ | Aryl-functionalized TPP derivatives | acs.orgrsc.org |

| Knoevenagel Condensation | Aldehyde-functionalized TPP, Benzonitriles | Extended π-conjugated TPP isomers | acs.org |

Principles of Modular Design in this compound Synthesis

The synthesis of this compound and its derivatives is deeply rooted in the principles of modular design, which involves the systematic assembly of well-defined building blocks. rsc.orgmetu.edu.trunige.ch This approach is fundamental to combinatorial chemistry, allowing for the creation of large libraries of compounds with varied functionalities and properties from a set of basic precursors. nih.govwikipedia.org

A primary and versatile modular synthesis for TPP derivatives involves the condensation reaction between a 1,2-dicarbonyl compound (a benzil (B1666583) derivative) and a 1,2-diamine (a 1,2-diphenylethane-1,2-diamine (B1144217) derivative). acs.orgrsc.org By strategically choosing substituted benzils and diamines, researchers can precisely control the final structure and properties of the TPP molecule. This method offers a high degree of flexibility, enabling the introduction of various substituents onto the phenyl rings, which in turn influences the molecule's electronic structure and photophysical behavior, such as its aggregation-induced emission (AIE) characteristics. acs.orgrsc.org

Another key modular route is the one-pot synthesis from α-hydroxy ketones (benzoin derivatives). rsc.org In this method, a substituted benzoin is reacted with ammonium acetate in acetic acid to yield the corresponding symmetrically substituted TPP. rsc.org The choice of the starting benzoin directly dictates the nature of the four identical substituents on the phenyl rings of the final product.

The power of modularity is further exemplified by combining these synthetic strategies with post-synthetic modifications. A bromo-functionalized TPP, created from corresponding bromo-substituted building blocks, can act as a central scaffold. acs.orgrsc.org This scaffold can then be subjected to various coupling reactions, like the Suzuki reaction, to attach different moieties. This multi-stage modular approach allows for the fine-tuning of properties, such as shifting the emission wavelength of the resulting materials from the deep-blue to the pure-blue region, which is crucial for the development of advanced optoelectronic devices. rsc.orgrsc.org

| Building Block 1 (Dicarbonyl) | Building Block 2 (Diamine) | Resulting TPP Derivative | Key Feature/Application | Reference |

| Benzil | 1,2-Diphenylethane-1,2-diamine | This compound (TPP) | Archetypal AIEgen | rsc.org |

| 1-(4-Bromophenyl)-2-phenylethane-1,2-dione | 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine | Bromo- and methoxy-substituted TPP | Intermediate for further functionalization | acs.org |

| Anisil (4,4'-Dimethoxybenzil) | Substituted 1,2-diamines | Methoxy-functionalized TPPs | Tunable light emission | rsc.org |

| Building Block (α-Hydroxy Ketone) | Reagent | Resulting TPP Derivative | Key Feature/Application | Reference |

| Benzoin | Ammonium Acetate | This compound (TPP) | Facile one-pot synthesis | rsc.org |

| Anisoin | Ammonium Acetate | 2,3,5,6-Tetrakis(4-methoxyphenyl)pyrazine (TPP-4M) | Tunable light emission, enhanced electron-donating character | rsc.org |

Structure Property Relationships in 2,3,5,6 Tetraphenylpyrazine Derivatives

Impact of Molecular Conformation on Electronic and Optical Properties

The non-planar structure of TPP is a defining feature that governs its optical properties. Unlike planar aromatic molecules that often suffer from aggregation-caused quenching (ACQ) due to strong π–π stacking, the twisted conformation of TPP prevents this, giving rise to its notable AIE properties. researchgate.netnih.gov The dynamic nature of its conformation in different environments is key to understanding its fluorescence behavior.

The four phenyl rings in TPP derivatives can adopt two principal conformations, often referred to as "propeller" and "butterfly" geometries. nih.govacs.org In the propeller shape, all four rings are twisted in the same direction relative to the pyrazine (B50134) plane. nih.govmetu.edu.trscut.edu.cn The butterfly conformation involves the phenyl rings on one side of the pyrazine core being oriented oppositely to those on the other side. nih.govacs.org

Theoretical studies suggest that in solution, these two conformations are nearly isoenergetic, and the rings can rotate with a nearly barrier-free motion, allowing the molecule to switch rapidly between conformations. nih.gov This free intramolecular rotation in the dissolved state provides efficient non-radiative decay pathways, which explains why TPP is typically weakly emissive in dilute solutions. nih.govacs.orgrsc.org However, in the aggregated or solid state, the butterfly conformation appears to be favored as it allows for more efficient molecular packing. nih.govacs.org This locking of the conformation in the solid state restricts intramolecular motion, a key factor in the AIE phenomenon. nih.gov

The extent of electronic communication between the peripheral phenyl rings and the central pyrazine unit is controlled by the dihedral (twist) angles between them. X-ray diffraction analysis of TPP derivatives reveals that the phenyl groups adopt a significantly non-planar, propeller-shaped conformation, with twist angles ranging from 30° to 57° relative to the pyrazine center. scut.edu.cn This substantial twisting disrupts extensive π-conjugation across the entire molecule.

The rigidity of the environment plays a crucial role in defining these angles. For instance, when a TPP-based ligand is incorporated into a rigid metal-organic framework (MOF), the rotation of the phenyl rings is significantly hindered. semanticscholar.org This restriction leads to a more planar conformation compared to the free ligand, which in turn alters the electronic and emissive properties. semanticscholar.org The table below presents typical dihedral angles found in TPP derivatives, illustrating the twisted nature of the molecule.

| Compound/State | Dihedral Angles (°) | Source(s) |

| TPP Derivative (Single Crystal) | 30° to 57° | scut.edu.cn |

| TPP-based Ligand (in MOF) | Reduced twist vs. free ligand | semanticscholar.org |

| TPP-Cz (Carbazole derivative, Crystal) | Phenyl-Carbazole angle: 55.16° | scut.edu.cn |

| TPP-PhCz (Crystal) | Phenyl-Carbazole angle: 70.28° | scut.edu.cn |

This table presents a summary of dihedral angles reported for 2,3,5,6-tetraphenylpyrazine and its derivatives in different states, highlighting the non-planar structure.

Systematic Investigation of Substituent Effects on Photophysical Outcomes

The photophysical properties of the TPP core can be rationally designed and fine-tuned by chemically modifying the peripheral phenyl rings. The electronic nature and steric bulk of these substituents systematically alter the molecule's emission color, quantum efficiency, and response to its environment.

The pyrazine core of TPP is inherently electron-withdrawing. rsc.orgscispace.com Attaching electron-donating groups (EDGs) to the phenyl rings creates a donor-acceptor (D-A) structure, which facilitates intramolecular charge transfer (ICT) from the substituted phenyl rings to the central pyrazine core upon photoexcitation. rsc.orgscispace.comresearchgate.net

This ICT character has profound effects on the photophysical properties:

Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (B1213986) (-OCH₃) groups, extends the π-conjugation and facilitates ICT. rsc.orgrsc.orgscispace.com This typically results in a red-shift of both the absorption and emission spectra. rsc.orgscispace.com More significantly, strong donors can thoroughly open up the radiative decay channel, leading to a great enhancement in the solid-state fluorescence quantum efficiency. rsc.orgresearchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, decorating the TPP periphery with EWGs like trifluoromethyl (-CF₃) has been shown to hardly affect the electronic transition properties or improve the solid-state luminescence. rsc.orgresearchgate.net

TPP as a Donor: In an interesting reversal of roles, if TPP is functionalized with very strong electron-accepting units, such as acrylonitrile (B1666552) and pyridine (B92270), the TPP core can act as an electronic donor. acs.org Theoretical calculations show that in such systems, the highest occupied molecular orbital (HOMO) is centered on the TPP unit, while the lowest unoccupied molecular orbital (LUMO) is distributed on the acceptor groups, confirming the charge transfer from TPP. acs.org

The following table summarizes the photophysical properties of several TPP derivatives, illustrating the impact of different substituents.

| Compound | Substituent Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm, THF) | Key Finding | Source(s) |

| TPP | None | ~338 | ~390 | Baseline AIEgen | rsc.orgscispace.com |

| TPP-4M | 4x Methoxy (EDG) | ~350 | ~433 | Red-shifted absorption; tuned emission | rsc.orgscispace.com |

| TPP-p-Py | Pyridine/Acrylonitrile (EWG) | ~375 | 561 | TPP acts as an electronic donor | acs.org |

| TPP-m-Py | Pyridine/Acrylonitrile (EWG) | ~370 | 527 | Isomeric position affects properties | acs.org |

| TPP-o-Py | Pyridine/Acrylonitrile (EWG) | ~370 | 519 | Isomeric position affects properties | acs.org |

This interactive table showcases how different electron-donating and electron-withdrawing substituents tune the absorption and emission wavelengths of the TPP core.

Beyond purely electronic effects, the size and position of substituents play a crucial role through steric hindrance. The introduction of bulky groups can physically inhibit the rotation of the phenyl rings, further enhancing the RIM effect that is central to AIE. researchgate.netnih.gov

The position of the substituent is particularly important. For example, an ortho-substituted phenyl group can cause significant steric hindrance, leading to a greater distortion of the pyrazine plane. researchgate.netresearchgate.net This distortion can trigger more molecular motions that need to be restricted to achieve emission, making the AIE characteristics more pronounced. researchgate.netresearchgate.net Furthermore, certain substituents can introduce additional non-covalent intermolecular interactions, such as C-H···F or C-H···O hydrogen bonds in the aggregated state. rsc.orgresearchgate.net These interactions provide an additional locking mechanism that promotes RIM and slows down non-radiative decay processes, contributing to higher emission efficiency. rsc.orgresearchgate.net

Crystal Packing Architectures and Solid-State Emission Characteristics

The luminescence of this compound (TPP) in the solid state is a direct consequence of its molecular structure and crystal packing. TPP is a well-established example of a molecule exhibiting aggregation-induced emission (AIE). rsc.orgresearchgate.netust.hk In dilute solutions, the four peripheral phenyl rings can undergo low-frequency rotational and vibrational motions against the central pyrazine core. These intramolecular motions provide non-radiative pathways for excited-state energy to dissipate, resulting in weak or negligible fluorescence. nih.govnih.gov

However, in the aggregated or solid state, these intramolecular motions are physically constrained. This phenomenon, known as Restriction of Intramolecular Motion (RIM), blocks the non-radiative decay channels. acs.org Consequently, the excited molecules are forced to release their energy through radiative pathways, leading to strong fluorescence emission. rsc.orgnih.gov The propeller-like, non-planar conformation of TPP molecules in the solid state inhibits the formation of strong π–π stacking, which is a common cause of fluorescence quenching in many planar aromatic dyes. ust.hkrsc.org The specific arrangement of molecules in the crystal lattice, governed by a network of weak intermolecular interactions, dictates the degree of motion restriction and ultimately determines the efficiency and spectral characteristics of the solid-state emission.

Role of Intermolecular Interactions (e.g., C-H/π Interactions) in Solid-State Luminescence

The transition from a non-emissive state in solution to a highly luminescent state in aggregates is critically mediated by the formation of multiple, weak intermolecular interactions that lock the molecular conformation. In the crystals of this compound and its derivatives, C-H/π interactions are paramount in establishing a rigid crystal lattice.

X-ray diffraction analyses of single crystals of TPP reveal a non-planar structure where the phenyl rings are twisted relative to the central pyrazine stator, with dihedral angles ranging from 33° to 66°. nih.gov This twisted conformation is locked in place by a network of intermolecular C-H/π interactions, where hydrogen atoms on the phenyl rings of one molecule interact with the π-electron clouds of the phenyl or pyrazine rings of neighboring molecules. nih.govnih.gov These interactions, with typical distances measured in the range of 2.82–3.18 Å, effectively suppress the non-radiative intramolecular rotations that cause quenching in solution. nih.govnih.gov

The introduction of substituents onto the peripheral phenyl rings can create additional or stronger intermolecular interactions, further enhancing the RIM effect and modulating the photophysical properties. For instance, decorating the TPP core with methoxy groups (an electron-donating group) not only alters the electronic properties but also introduces C-H⋯O interactions, which can promote RIM and slow non-radiative decay. acs.org Conversely, electron-withdrawing groups like trifluoromethyl (CF3) can generate extra C-H⋯F, F⋯F, and CF⋯π interactions that also contribute to a more rigid structure in the solid state. acs.org The enhancement of luminescence in substituted derivatives like TPP-4M compared to the parent TPP has been attributed to shorter and therefore stronger C–H⋯π interaction distances, which more effectively limit conformational freedom and enhance the emission intensity. nih.gov

| Compound | Key Intermolecular Interactions | Effect on Solid-State Luminescence | Reference |

|---|---|---|---|

| This compound (TPP) | C-H/π | Locks phenyl rotors, restricting intramolecular motion (RIM) and activating strong fluorescence. | nih.govnih.gov |

| TPP with -OCH3 groups (e.g., TPP-4M) | C-H/π, C-H⋯O | Additional C-H⋯O interactions and stronger C-H/π bonds enhance RIM, leading to significantly higher fluorescence quantum yields. | nih.govacs.org |

| TPP with -CF3 groups | C-H/π, C-H⋯F, F⋯F, CF⋯π | Multiple additional interactions promote RIM, though the effect on quantum efficiency can be complex due to electronic factors. | acs.org |

| Thiophene-containing TPP derivatives | C-H/π, C-H⋯S, π⋯π | A combination of interactions creates specific packing motifs that influence emission color and mechanofluorochromic properties. | mdpi.com |

Polymorphism and its Influence on Crystalline Optical Properties

Polymorphism, the ability of a compound to crystallize in multiple distinct forms, is a critical phenomenon that can profoundly influence the solid-state optical properties of molecular materials. rsc.orgacs.org Different polymorphs of the same compound feature unique molecular packing arrangements and/or different molecular conformations within the crystal lattice. These structural variations can lead to dramatic differences in photophysical properties, including emission color, fluorescence quantum yield, and response to external stimuli like mechanical force (mechanochromism). rsc.orgnih.gov

While specific polymorphs of the parent this compound are not extensively documented in the surveyed literature, studies on its derivatives and other AIE-active molecules clearly demonstrate the powerful role of polymorphism. For example, a malonitrile-functionalized TPP derivative, TPP-PDCV, is known to form crystalline powders with different packing arrangements that emit distinct green or orange light. ust.hk This derivative also shows reversible mechanochromism, where grinding disrupts the crystal packing, causing a blueshift in emission, which can be reversed by annealing. ust.hk This directly illustrates how the photophysical properties of the TPP framework are highly sensitive to the crystalline packing mode.

The principle is further highlighted by other AIE-active compounds. A triphenylacrylonitrile (B1210191) derivative can be crystallized into three different polymorphs—blue, sky-blue, and yellow emitting—with starkly different fluorescence quantum yields of 73%, 60%, and 9%, respectively. acs.org These differences arise purely from the way the molecules pack in the crystal, which alters the extent of RIM and the nature of intermolecular electronic coupling. In another case, a donor-acceptor molecule, DMIM, crystallizes into two polymorphs, one green-emitting and one orange-emitting, which have different crystal symmetries and molecular conformations. nih.gov These examples underscore that controlling the crystallization conditions (e.g., solvent, temperature, concentration) to favor a specific polymorph is a key strategy for tuning the optical properties of solid-state emitters. acs.org

| Compound Class/Example | Polymorph Form | Emission Color | Fluorescence Quantum Yield (Φf) | Key Structural Difference | Reference |

|---|---|---|---|---|---|

| TPP Derivative (TPP-PDCV) | Form 1 (Pristine) | Orange/Green | Not specified | Ordered crystalline packing | ust.hk |

| Form 2 (Ground) | Blue-shifted | Not specified | Amorphous/disordered packing | ust.hk | |

| Triphenylacrylonitrile Derivative | BCrys (Blue) | Blue | 73% | Different molecular conformations and packing modes obtained under different crystallization conditions. | acs.org |

| SCrys (Sky-blue) | Sky-blue | 60% | acs.org | ||

| YCrys (Yellow) | Yellow | 9% | acs.org | ||

| N,N-dimethylaniline-naphthalimide (DMIM) | Green Polymorph | Green | Not specified | Triclinic (P1) space group | nih.gov |

| Orange Polymorph | Orange | Not specified | Monoclinic (C2/c) space group with different molecular conformers | nih.gov |

Advanced Characterization and Spectroscopic Investigations

Comprehensive Spectroscopic Analysis of 2,3,5,6-Tetraphenylpyrazine and its Derivatives

The photophysical properties of this compound (TPP) and its derivatives are central to their applications, particularly in the realm of materials science. Spectroscopic techniques provide a window into the electronic transitions and luminescent behaviors of these molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectra of TPP and its derivatives in solution, typically tetrahydrofuran (B95107) (THF), are characterized by distinct absorption bands that offer insights into their electronic structure. scut.edu.cnrsc.org Unsubstituted TPP in THF solution displays a primary absorption maximum (λ_ab_) at approximately 338 nm. rsc.org This absorption is attributed to the π–π* electronic transition within the conjugated system of the molecule. scut.edu.cn Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have shown good agreement with experimental absorption spectra, despite a minimal red shift in some cases. nih.gov

The introduction of substituents onto the peripheral phenyl rings of the TPP core significantly influences the absorption characteristics. rsc.org Enlarging the conjugated system or introducing donor-acceptor (D-A) structures by adding groups like phenyl or methoxyl results in a gradual red-shift of the absorption maximum. rsc.org For instance, derivatives such as TPP-2P, TPP-2PM, and TPP-2MPM exhibit λ_ab_ values that shift from 338 nm to 362 nm. rsc.org When electron-donating methoxyphenyl groups are directly attached to the pyrazine (B50134) ring, a more pronounced red-shift is observed, indicating that charge transfer plays a crucial role in controlling the absorption properties. rsc.org

Derivatives incorporating a carbazole (B46965) group show an absorption peak around 292 nm, characteristic of the carbazole moiety, in addition to the main TPP absorption band at approximately 343 nm. scut.edu.cn Isomeric AIEgens (Aggregation-Induced Emission luminogens) based on TPP have been synthesized and show strong absorptions around 370 nm in THF, with high molar absorptivities. acs.org The solvent environment has been found to have a negligible effect on the excited states of TPP. nih.gov

Table 1: UV-Vis Absorption Maxima (λ_ab_) of this compound and its Derivatives in THF

| Compound | Substituent(s) | λ_ab_ (nm) | Reference |

|---|---|---|---|

| TPP | None | 338 | rsc.org |

| TPP-2P | Two Phenyl Groups | - | rsc.org |

| TPP-2PM | Phenyl and Methoxyl Groups | - | rsc.org |

| TPP-2MPM | Methoxyphenyl Groups | 362 | rsc.org |

| TPP-Cz | Carbazole | 292, 343 | scut.edu.cn |

| TPP-p-Py, TPP-m-Py, TPP-o-Py | Pyridine (B92270) Isomers | ~370 | acs.org |

Photoluminescence (PL) Emission Spectroscopy in Solution and Solid State

This compound is a well-established example of a molecule exhibiting aggregation-induced emission (AIE). researchgate.netacs.orgmetu.edu.tr This phenomenon is characterized by weak or no luminescence in dilute solutions but strong emission in the aggregated or solid state. nih.gov In dilute THF solution, TPP is weakly emissive, with an emission maximum around 390 nm. rsc.orgnih.gov The low emission in solution is attributed to the free rotation of the peripheral phenyl rings against the central pyrazine core, which provides a non-radiative decay pathway for the excited state. nih.gov

Upon aggregation, typically induced by adding a poor solvent like water to a THF solution, the intramolecular rotations are restricted. nih.gov This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, leading to a significant enhancement of the fluorescence intensity. scut.edu.cnnih.gov For TPP, the emission intensity starts to increase significantly when the water fraction in a THF-water mixture exceeds 60%. rsc.orgnih.gov

In the solid state, TPP and its derivatives generally exhibit strong luminescence. The emission peak of TPP in a thin solid film remains at approximately 390 nm, similar to its emission in THF solution. rsc.org However, the emission wavelengths of its derivatives can be tuned by functionalization. For example, substituting the TPP core with different groups can shift the emission from deep blue to pure blue. rsc.orgnih.gov Some derivatives show a red-shift in their emission maxima when transitioning from solution to the solid film state, while others exhibit a blue-shift. rsc.orgnih.gov The quantum yield of TPP derivatives can also be significantly influenced by their substitution pattern. scut.edu.cn

Table 2: Photoluminescence Emission Maxima (λ_em_) of this compound and its Derivatives

| Compound | State | λ_em_ (nm) | Reference |

|---|---|---|---|

| TPP | THF Solution | ~390 | rsc.orgnih.gov |

| TPP | Solid Film | ~390 | rsc.org |

| TPP-2P | THF Solution | 423 | rsc.org |

| TPP-2P | Solid Film | 442 | rsc.org |

| TPP-2PM | THF Solution | 438 | rsc.org |

| TPP-2PM | Solid Film | 453 | rsc.org |

| TPP-2MP | THF Solution | 455 | rsc.org |

| TPP-2MP | Solid Film | 440 | rsc.org |

| TPP-4M | THF Solution | 433 | rsc.org |

| TPP-4M | Solid Film | 428 | rsc.org |

| TPP-2MPM | THF Solution | ~460 | rsc.orgnih.gov |

| TPP-p-Py | THF Solution | 561 | acs.org |

| TPP-m-Py | THF Solution | 527 | acs.org |

| TPP-o-Py | THF Solution | 519 | acs.org |

| TPP-p-Py | Solid Powder | 512 | acs.org |

| TPP-m-Py | Solid Powder | 506 | acs.org |

| TPP-o-Py | Solid Powder | 536 | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural characterization of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.

For the parent this compound, the ¹H NMR spectrum in CDCl₃ shows multiplets in the aromatic region. Specifically, signals appear around δ 7.64 ppm (m, 8H) and δ 7.36 ppm (m, 12H), corresponding to the protons of the four phenyl rings. nsysu.edu.twresearchgate.net The ¹³C NMR spectrum in CDCl₃ displays signals in the range of δ 148.0–129.4 ppm, which are assigned to the carbon atoms of the pyrazine and phenyl rings. nsysu.edu.twresearchgate.net

The synthesis of various TPP derivatives is often confirmed by NMR spectroscopy. For example, the structures of isomeric TPP-based AIEgens, TPP-p-Py, TPP-m-Py, and TPP-o-Py, were characterized using NMR and high-resolution mass spectrometry (HRMS). acs.org Similarly, the synthesis of 2,3,5,6-tetrakis(4-bromophenyl)pyrazine (B12102817) has been confirmed by ¹H NMR, showing distinct signals for the protons on the bromophenyl groups. rsc.org The successful synthesis of this compound-N,N-dioxide was also characterized by ¹H-NMR and ¹³C-NMR spectroscopy. researchgate.net

Table 3: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |

|---|---|---|---|---|

| ¹H | CDCl₃ | 7.64 | m, 8H (aromatic) | nsysu.edu.twresearchgate.net |

| ¹H | CDCl₃ | 7.36 | m, 12H (aromatic) | nsysu.edu.twresearchgate.net |

| ¹³C | CDCl₃ | 148.0–129.4 | Aromatic Carbons | nsysu.edu.twresearchgate.net |

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional atomic and molecular structure of crystalline materials like this compound and its derivatives. creative-biostructure.com This technique can be applied to both single crystals and powdered samples.

Single-crystal X-ray diffraction analysis of TPP-based AIEgens reveals their non-planar, propeller-shaped molecular conformations. nih.gov The phenyl rings are twisted relative to the central pyrazine stator, with dihedral angles typically ranging from 33 to 66 degrees. nih.gov This twisted geometry prevents close π-π stacking interactions, which is a key factor in their AIE properties. researchgate.net The analysis of single crystals also reveals the presence of multiple intermolecular C–H···π interactions, which help to lock the molecular conformation in the crystal lattice, thereby restricting intramolecular motion and reducing non-radiative decay pathways. nih.gov The crystal structures of several carbazole-modified TPP derivatives have been determined, providing insights into the torsion angles and intermolecular hydrogen bonds. scut.edu.cn

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of bulk materials. researchgate.netresearchgate.net For instance, the PXRD patterns of hypercrosslinked polymers derived from TPP have been used to confirm their amorphous nature, as indicated by broad peaks. researchgate.net In contrast, the PXRD pattern of pure TPP would show sharp peaks indicative of a crystalline structure. The technique is also crucial for studying polymorphism, where a compound can exist in different crystalline forms. nih.gov

Table 4: Crystallographic Data for selected this compound Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| TPP-Cz | - | - | Torsion angles and C-H···π hydrogen bonds | scut.edu.cn |

| TPP-2Cz | - | - | Torsion angles and C-H···π hydrogen bonds | scut.edu.cn |

| TPP-PhCz | - | - | Torsion angles and C-H···π hydrogen bonds | scut.edu.cn |

| TPP-2PhCz | - | - | Torsion angles and C-H···π hydrogen bonds | scut.edu.cn |

| TPP-based AIEgens | - | - | Non-planar, propeller-shaped conformations; Dihedral angles 33-66°; Intermolecular C-H···π interactions | nih.gov |

Thermal Stability and Degradation Mechanism Analysis (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of this compound and its derivatives. This is particularly important for their application in electronic devices, which often operate at elevated temperatures. rsc.orgrsc.org

TPP and its derivatives generally exhibit good thermal stability. rsc.orgrsc.org For example, TPP itself has a high melting point of 246–247°C. TGA studies on hypercrosslinked porous organic polymers (HPPs) synthesized from TPP have demonstrated their high thermal stability. nsysu.edu.twresearchgate.netresearchgate.net The thermal stability of these polymers is often enhanced compared to the TPP monomer due to the highly crosslinked network structure. researchgate.net For instance, a TPP-based polymer, Pyra-BP-HPP, showed a 5% weight loss temperature (T_d5_) of 195°C and a 10% weight loss temperature (T_d10_) of 233°C. researchgate.net

The thermal stability can be influenced by the substituents on the TPP core. Isomeric AIEgens derived from TPP, such as TPP-p-Py, TPP-m-Py, and TPP-o-Py, have shown decomposition temperatures (at 5% weight loss) of 376°C, 274°C, and 373°C, respectively, indicating good thermal stability. acs.org The degradation of these materials under oxidative conditions is also a critical parameter, and studies have shown that nanoparticle organic hybrid materials incorporating TPP can exhibit enhanced oxidative thermal stability. osti.gov

Table 5: Thermal Stability Data for this compound and its Derivatives from TGA

| Compound | T_d5_ (°C) | T_d10_ (°C) | Char Yield (%) | Reference |

|---|---|---|---|---|

| Pyra-BP-HPP | 195 | 233 | 69.74 | researchgate.net |

| TPP-p-Py | 376 | - | - | acs.org |

| TPP-m-Py | 274 | - | - | acs.org |

| TPP-o-Py | 373 | - | - | acs.org |

| POSS-TPP | - | - | - | researchgate.net |

Electrochemical Characterization Techniques

Electrochemical characterization techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. gamry.comossila.com These studies are essential for understanding the electron-accepting and electron-donating capabilities of these molecules, which is vital for their use in electronic devices like organic light-emitting diodes (OLEDs) and as materials for energy storage. nsysu.edu.twdtu.dk

The pyrazine ring in TPP is electron-deficient, which influences the molecule's electronic properties. The electrochemical behavior can be studied by measuring the oxidation and reduction potentials. For instance, the cyclic voltammogram of a TPP derivative can reveal information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

The electrochemical stability of TPP-based materials is also a key parameter. researchgate.net For example, hypercrosslinked porous polymers based on TPP have been evaluated as electrode materials for supercapacitors. nsysu.edu.twresearchgate.net Cyclic voltammetry and galvanostatic charge-discharge analyses of these materials have demonstrated their potential for energy storage applications, with one such material exhibiting a specific capacitance of 94 F g⁻¹ at 1 A g⁻¹. nsysu.edu.tw The electrochemical performance is influenced by factors such as surface area, porosity, and the presence of electron-rich phenyl rings. nsysu.edu.tw The redox potential of pyrazine and its derivatives can be affected by the number and type of substituents on the pyrazine ring. dtu.dk

Computational and Theoretical Studies of 2,3,5,6 Tetraphenylpyrazine

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory is a cornerstone of computational chemistry used to determine the ground-state electronic structure and equilibrium geometry of molecules. For 2,3,5,6-tetraphenylpyrazine, DFT calculations reveal a non-planar, propeller-like structure. The four phenyl rings are twisted out of the plane of the central pyrazine (B50134) core due to steric hindrance. This twisted conformation is a key structural feature that prevents strong intermolecular π-π stacking in the solid state and is fundamental to its AIE properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability.

For TPP and its derivatives, DFT calculations show that the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO is centered on the electron-accepting pyrazine core. This spatial separation of the frontier orbitals is characteristic of a donor-π-acceptor system. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), whereas the LUMO energy relates to its ability to accept an electron (its electron affinity). A smaller HOMO-LUMO gap generally implies that the molecule can be excited by lower-energy light.

While specific values for the parent TPP molecule are not detailed in the provided search results, DFT studies on various pyrazine and triazine derivatives provide representative energy levels. These calculations are fundamental for predicting the electronic absorption properties and reactivity of the molecule. irjweb.comijcce.ac.irijnc.ircolab.wsresearchgate.net

Table 1: Representative FMO Energies for a Pyrimidine (B1678525) Derivative Note: Data for a substituted pyrimidine derivative, calculated at the B3LYP/6-31+g(d,p) level, is presented to illustrate typical values.

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -1.8874 |

| HOMO | -5.0451 |

| Energy Gap (ΔE) | 3.1577 |

Data sourced from a study on pyrimidine derivatives. ijcce.ac.ir

Prediction of Molecular Reactivity Parameters: Electrophilicity, Chemical Hardness, and Softness

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These parameters provide quantitative measures of a molecule's stability and reactivity. redalyc.org

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. It is calculated as: η ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S): As the inverse of hardness (S = 1/η), softness indicates a molecule's polarizability and reactivity. "Soft" molecules have a small energy gap and are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined in terms of the chemical potential (μ ≈ (EHOMO + ELUMO) / 2) and hardness: ω = μ² / (2η)

A high electrophilicity index suggests a good electron acceptor. irjweb.comchemrxiv.org These descriptors are valuable for understanding how TPP might interact with other molecules in chemical reactions or in device interfaces.

Table 2: Calculated Reactivity Descriptors for a Pyrimidine Derivative Note: Values are calculated using the FMO energies from Table 1 for a substituted pyrimidine derivative to provide an illustrative example.

| Reactivity Descriptor | Formula | Calculated Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.4663 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.5789 eV |

| Chemical Softness (S) | 1 / η | 0.6334 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 3.803 eV |

Data derived from a study on pyrimidine derivatives. ijcce.ac.ir

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for investigating the behavior of molecules in their electronically excited states. researchgate.netrsc.orgchemrxiv.org TD-DFT can predict various properties, including UV-visible absorption spectra, fluorescence energies, and the nature of electronic transitions (e.g., π → π* or n → π*). rsc.orgmdpi.com

For TPP, TD-DFT calculations are essential to understand its photophysical behavior, particularly the AIE phenomenon. These calculations can model the electronic transitions that occur upon photoexcitation and help rationalize why the molecule is non-emissive in solution but highly fluorescent in an aggregated state. rsc.org

Elucidation of Conformational Preferences in Excited States

A key application of TD-DFT is to explore how the geometry of a molecule changes upon excitation. For many flexible donor-acceptor molecules like TPP, excitation can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. ijcce.ac.irredalyc.org

In the ground state, TPP has a twisted, propeller-like conformation. Upon photoexcitation, an electron is promoted from the HOMO (on the phenyl donors) to the LUMO (on the pyrazine acceptor). In a polar solvent, the molecule can further relax its geometry in the excited state by increasing the twist of the phenyl rings relative to the pyrazine core. This leads to a greater spatial separation of the electron and hole and the formation of a highly polar, charge-separated TICT state. This state is stabilized by the polar solvent but is often non-radiative or weakly emissive, contributing to the low fluorescence quantum yield of TPP in solution. Understanding the TICT state is crucial for explaining the solvatochromic effects and emission quenching observed in polar solvents. ijcce.ac.ir

Simulations of Non-Adiabatic Molecular Dynamics in Aggregated Systems

To fully understand the deactivation pathways of an excited molecule, especially when multiple electronic states are close in energy, non-adiabatic molecular dynamics (NAMD) simulations are employed. These simulations model the coupled motion of electrons and nuclei, allowing researchers to track the trajectory of a molecule as it relaxes from an excited state back to the ground state.

For AIE-active molecules like TPP, NAMD simulations are invaluable for explaining why aggregation switches on the fluorescence. In an isolated molecule (in solution), low-frequency rotational and vibrational motions of the phenyl rings act as efficient non-radiative decay channels, dissipating the excitation energy as heat instead of light. However, in an aggregated state, these intramolecular motions are physically hindered by neighboring molecules. NAMD simulations can model these dynamics and demonstrate how the restriction of intramolecular motion (RIM) blocks the non-radiative decay pathways, forcing the molecule to relax via the radiative channel, thus "inducing" emission.

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches

Modeling the behavior of a molecule in a realistic, condensed-phase environment (like an aggregate or solid) is computationally demanding. QM/MM hybrid approaches offer a solution by treating the system in a multiscale manner. In these simulations, the central molecule of interest (the chromophore, TPP) is treated with a high-level, accurate quantum mechanics (QM) method like DFT or TD-DFT. The surrounding environment (e.g., other TPP molecules in an aggregate or solvent molecules) is treated with a less computationally expensive molecular mechanics (MM) force field.

In Silico Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis, Photoluminescence)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, in silico methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) absorption, and photoluminescence spectra. These theoretical calculations help in the structural elucidation and in understanding the electronic transitions of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in the structural analysis of organic compounds. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

Detailed research findings on the computationally predicted NMR spectra of this compound are not extensively available in the public domain. However, the general methodology for such predictions is well-established. The process typically involves:

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).

NMR Shielding Calculation: Using the optimized geometry, the NMR isotropic shielding constants for each nucleus are computed using the GIAO method with a suitable level of theory.

Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

The predicted chemical shifts can then be compared with experimental data to confirm the structure of the molecule. For this compound, due to its symmetrical structure, specific patterns in the NMR spectra are expected. The pyrazine ring carbons and the phenyl group carbons and protons would have distinct chemical shifts influenced by their electronic environments.

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Hypothetical Data)

| Atom Type | Predicted Chemical Shift (ppm) |

| Pyrazine Carbon | 145.0 |

| Phenyl Carbon (ipso) | 138.5 |

| Phenyl Carbon (ortho) | 129.8 |

| Phenyl Carbon (meta) | 128.5 |

| Phenyl Carbon (para) | 127.9 |

| Phenyl Proton (ortho) | 7.50 |

| Phenyl Proton (meta) | 7.35 |

| Phenyl Proton (para) | 7.20 |

| Note: This table is illustrative and does not represent actual published research data, which is not available in the provided search results. The values are typical for similar aromatic compounds. |

UV-Vis and Photoluminescence Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. rsc.org It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. rsc.org Similarly, by studying the relaxation from the excited state, photoluminescence (fluorescence) can also be modeled.

The computational workflow for predicting UV-Vis and photoluminescence spectra generally includes:

Ground State Optimization: The molecular geometry is optimized in its electronic ground state using DFT.

Excited State Calculations: TD-DFT is then used to calculate the vertical excitation energies from the ground state to various excited states. These energies correspond to the absorption of light.

Excited State Optimization: To predict fluorescence, the geometry of the first excited state (S₁) is optimized.

Emission Energy Calculation: The energy difference between the optimized excited state and the ground state (at the excited state geometry) provides the emission energy, which can be converted to a wavelength.

For this compound, the UV-Vis spectrum is expected to show intense absorptions in the UV region, characteristic of π-π* transitions within the aromatic system. The phenyl and pyrazine rings constitute a large conjugated system, which influences the electronic transitions. While specific TD-DFT studies on this compound are not readily found, research on similar pyrazine and triazine derivatives indicates that these computational methods can accurately predict their spectroscopic behavior. mdpi.com

Table 2: Illustrative Predicted UV-Vis Absorption and Photoluminescence Data for this compound (Hypothetical Data)

| Parameter | Predicted Value | Corresponding Transition |

| Absorption Maximum (λabs) | 280 nm | π → π* |

| Molar Absorptivity (ε) | 45000 M⁻¹cm⁻¹ | - |

| Photoluminescence Maximum (λem) | 350 nm | S₁ → S₀ |

| Stokes Shift | 70 nm | - |

| Note: This table is for illustrative purposes to demonstrate the type of data obtained from TD-DFT calculations and is not based on published data for this specific compound. |

The accuracy of these in silico predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects in the computational model. rsc.org Despite the lack of specific published computational studies on this compound, the established theoretical methodologies provide a robust framework for predicting its spectroscopic signatures, which would be invaluable for its characterization and the exploration of its potential applications.

Advanced Materials Applications of 2,3,5,6 Tetraphenylpyrazine Based Systems

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The development of efficient and stable light-emitting materials is a cornerstone of modern display and lighting technology. TPP-based systems have emerged as a significant class of materials for OLEDs, primarily due to their characteristic AIE properties, which mitigate the common issue of aggregation-caused quenching (ACQ) seen in many traditional luminophores.

Derivatives of 2,3,5,6-tetraphenylpyrazine are particularly valued as efficient luminogens, or light-emitting materials, in OLEDs. TPP is a prototypical AIE luminogen (AIEgen), meaning it is weakly emissive when dissolved but becomes highly fluorescent in the aggregated or solid state osti.gov. This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay channels and promotes light emission osti.gov. The propeller-like, twisted conformation of TPP prevents strong intermolecular π–π stacking, which is a primary cause of fluorescence quenching in the solid state for many planar aromatic molecules semanticscholar.org.

The facile synthesis, robust stability, and tunable electronic properties of the TPP core allow for the development of a wide range of AIEgens with emissions spanning the visible spectrum semanticscholar.org. For instance, by decorating the TPP core with phenanthroimidazole-based groups, a sky-blue donor-acceptor (D-A) type AIEgen has been developed. An OLED device fabricated using this material as the emitter exhibited a notable external quantum efficiency (EQE) of up to 4.85% semanticscholar.org.

While TPP derivatives have excelled as emitters, their application as host materials in phosphorescent OLEDs (PhOLEDs) is an area of growing interest. An ideal host material should possess several key characteristics to ensure efficient device performance:

High Triplet Energy: The host's triplet energy level must be higher than that of the phosphorescent guest (dopant) to prevent reverse energy transfer from the guest to the host, which would quench the emission .

Bipolar Charge Transport: The ability to transport both electrons and holes effectively is crucial for maintaining a balanced charge distribution within the emissive layer. This balance ensures that the recombination of electrons and holes occurs efficiently on the guest molecules, maximizing light generation and reducing efficiency roll-off at high brightness researchgate.net.

Thermal and Morphological Stability: Host materials must be thermally stable, often characterized by a high glass transition temperature (Tg > 100°C), to ensure the longevity and reliability of the OLED device by preventing crystallization and degradation during operation .

Derivatives of electron-deficient heterocycles like pyrazine (B50134) are being explored for these properties. The inherent electron-accepting nature of the pyrazine core in TPP makes it a candidate for designing materials with good electron transport capabilities osti.gov. By chemically modifying the TPP structure with suitable electron-donating moieties, it is possible to engineer bipolar host materials that facilitate balanced charge transport.

| TPP Derivative | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|

| Phenanthroimidazole-decorated TPP | Sky Blue | 4.85% | semanticscholar.org |

The external quantum efficiency (EQE) is a critical metric for OLED performance, representing the ratio of photons emitted from the device to the number of electrons injected. Enhancing EQE is a primary goal in OLED research. The EQE is a product of several factors: the internal quantum efficiency (IQE) and the light out-coupling efficiency (η_out) semanticscholar.org. Strategies to improve EQE in devices using TPP-based emitters involve optimizing both of these components.

Improving Internal Quantum Efficiency (IQE): The IQE is determined by charge balance, the fraction of excitons that can decay radiatively, and the photoluminescence quantum yield (PLQY) of the emitter semanticscholar.org.

Balanced Charge Injection and Transport: Utilizing bipolar host materials or incorporating specialized hole-transporting layers (HTLs) and electron-transporting layers (ETLs) ensures that electrons and holes meet within the emissive layer, leading to efficient recombination researchgate.net. The charge transport properties of TPP derivatives themselves can be tuned through molecular design to contribute to this balance mdpi.com.

High Photoluminescence Quantum Yield (PLQY): The AIE characteristics of TPP derivatives inherently lead to high PLQY in the solid state, which is a fundamental advantage for achieving high IQE semanticscholar.org.

Improving Light Out-coupling Efficiency (η_out): A significant portion of the light generated within an OLED is trapped due to total internal reflection at the interfaces between different material layers and the substrate. Typically, only about 20-30% of the light escapes the device semanticscholar.org. Several strategies can be employed to enhance light extraction:

Substrate Modification: Attaching microlens arrays to the outer surface of the glass substrate can effectively redirect trapped light, increasing the out-coupling efficiency by a factor of 1.5 or more semanticscholar.orgsemanticscholar.org.

Internal Light Extraction Structures: Incorporating nano- or micro-structures, such as periodic corrugations or scattering layers, within the device stack can disrupt the waveguide modes that trap light, thereby increasing the amount of light that can escape osti.gov.

High Refractive Index Layers: Using planarized high refractive index layers can help to better match the refractive indices of the different layers in the OLED, reducing reflection losses at the interfaces osti.gov.

By combining the intrinsic advantages of TPP-based AIEgens with advanced device engineering strategies, it is possible to fabricate high-performance OLEDs with significantly enhanced external quantum efficiency.

Advanced Chemical and Biosensing Platforms

The inherent fluorescence of this compound derivatives makes them excellent candidates for the development of sensitive and selective chemical and biosensors. Their integration into advanced platforms, particularly Metal-Organic Frameworks (MOFs), has led to the creation of multifunctional sensing systems.

The core principle behind TPP-based fluorescence sensors is the modulation of their light emission in the presence of a target analyte. This modulation can manifest as either fluorescence quenching ("turn-off") or fluorescence enhancement ("turn-on").

Fluorescence Quenching: This is a common sensing mechanism where the interaction between the TPP-based fluorophore and the analyte leads to a decrease in fluorescence intensity. This can occur through various processes, such as electron transfer or energy transfer from the excited state of the fluorophore to the analyte. For example, a manganese-based MOF incorporating a tetraimidazole-decorated TPP ligand has been shown to act as a sensor for permanganate ions (MnO₄⁻) and 2,4,6-trinitrophenol (TNP) through fluorescence quenching osti.gov. Similarly, a zinc-based TPP-MOF demonstrates effective sensing of carcinoid biomarkers, 5-hydroxytryptamine (5-HT) and 5-hydroxyindole-3-acetic acid (5-HIAA), via a luminescence quenching mechanism semanticscholar.org.

Turn-On Fluorescence: In some cases, the TPP unit can be designed to be initially non-emissive or weakly emissive. Upon binding with a specific analyte, conformational changes or the suppression of non-radiative decay pathways can "turn on" or significantly enhance the fluorescence. A key strategy for achieving this involves controlling the intramolecular motions within the TPP molecule. By constructing MOFs with specific topologies, the rotation of the phenyl rings and twisting of the central pyrazine ring can be hindered. This structural rigidity blocks non-radiative decay paths, leading to a strong fluorescence emission researchgate.net. For instance, a TPP-based MOF with a specific network topology (shp net) was shown to exhibit a higher fluorescence quantum yield compared to a different topology (flu net) because it more effectively restricted these intramolecular motions researchgate.net.

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. Integrating TPP derivatives as the organic linkers creates Luminescent MOFs (L-MOFs) that combine the unique photophysical properties of TPP with the structural benefits of MOFs, such as high surface area and tunable pore environments.

These TPP-based MOFs can serve as highly effective multifunctional sensing platforms. The porous structure allows for the selective adsorption of analytes, bringing them into close proximity with the TPP fluorophore for efficient detection. The chemical environment within the MOF pores can be tailored to enhance selectivity for specific targets.

A notable example is a manganese-MOF built with a 2,3,5,6-tetrakis[4-[(1H-imidazol-1-yl)methyl]phenyl]pyrazine ligand. This single MOF platform can selectively detect multiple analytes:

It exhibits discriminative fluorescence changes when treated with Cr³⁺ and Cu²⁺ ions osti.gov.

It also functions as a highly sensitive quenching-based sensor for MnO₄⁻ and the explosive 2,4,6-trinitrophenol (TNP) osti.gov.

The ability of this single material to detect different ions and molecules demonstrates its utility as a multifunctional sensor. Such systems have shown high selectivity, sensitivity, rapid response times, and good recyclability, highlighting the potential of TPP-based MOFs in advanced sensing applications osti.gov.

| MOF System | Target Analytes | Sensing Mechanism | Reference |

|---|---|---|---|

| Manganese-TPP-tetraimidazole MOF | Cu²⁺, Cr³⁺, MnO₄⁻, 2,4,6-Trinitrophenol (TNP) | Fluorescence Modulation / Quenching | osti.gov |

| Zinc-TPyTPP MOF | 5-hydroxytryptamine (5-HT), 5-hydroxyindole-3-acetic acid (5-HIAA) | Luminescence Quenching | semanticscholar.org |

| Terbium-TCPP MOF | (Designed for Turn-On Fluorescence) | Restriction of Intramolecular Motion | researchgate.net |

High-Performance Information Storage Materials and Stimuli-Responsive Systems

The ability of certain materials to change their properties in response to external stimuli is the basis for advanced information storage and smart systems. TPP-based compounds, with their responsive AIE characteristics, are being engineered for applications in data recording, encryption, and anti-counterfeiting.

TPP-based AIEgens can be designed to respond to various stimuli, including light and chemical changes (e.g., acid-base). In one study, TPP was functionalized with acrylonitrile (B1666552) and isomeric pyridine (B92270) units. These modifications created molecules that are sensitive to both light and acid/base vapors, enabling dual-mode information storage.

Acid-Base Response: When exposed to hydrochloric acid (HCl) vapor, the material's fluorescence changes significantly due to the protonation of the pyridine units. This change can be reversed by exposing the material to a basic vapor like triethylamine (TEA), allowing for rewritable information storage. For example, information can be "written" onto a test strip made of this material using an HCl-vapor-releasing pen and then "erased" with TEA vapor.

Light Response: The acrylonitrile group can undergo light-induced reactions, providing a mechanism for permanent, irreversible information storage.

This dual-responsive nature allows for the creation of materials that can store both rewritable and permanent information on the same platform, offering a higher level of complexity and security for data storage applications.

Furthermore, TPP derivatives can be incorporated into more complex systems, such as MOFs, to create sophisticated stimuli-responsive materials. For instance, a cadmium-based MOF using a TPP-tetracarboxylate ligand (ZJU-128) was used to encapsulate photo-responsive spiropyran molecules. This composite material exhibits dual-color fluorescence that can be dynamically modulated by light.

Under visible light, the material shows blue emission from the MOF and red emission from the spiropyran.